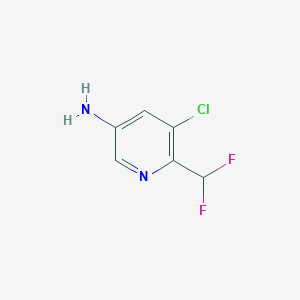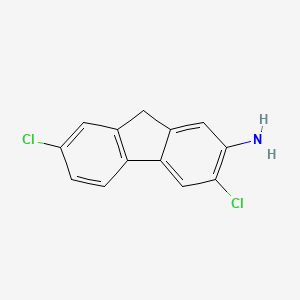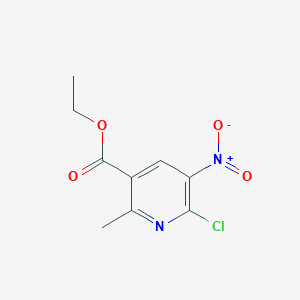
Ethyl6-chloro-2-methyl-5-nitronicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-chloro-2-methyl-5-nitronicotinate is an organic compound with the molecular formula C8H7ClN2O4 It is a derivative of nicotinic acid and is characterized by the presence of a chloro group at the 6th position, a methyl group at the 2nd position, and a nitro group at the 5th position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-2-methyl-5-nitronicotinate typically involves the nitration of ethyl 6-chloro-2-methyl nicotinate. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the 5th position. The reaction mixture is then neutralized, and the product is isolated through crystallization or extraction techniques.
Industrial Production Methods
In an industrial setting, the production of Ethyl 6-chloro-2-methyl-5-nitronicotinate can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and minimizes the risk of side reactions.
化学反应分析
Types of Reactions
Ethyl 6-chloro-2-methyl-5-nitronicotinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 6-chloro-2-methyl-5-aminonicotinate.
Substitution: Ethyl 6-substituted-2-methyl-5-nitronicotinate derivatives.
Hydrolysis: 6-chloro-2-methyl-5-nitronicotinic acid.
科学研究应用
Ethyl 6-chloro-2-methyl-5-nitronicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.
Industry: It is used in the development of agrochemicals and dyes.
作用机制
The mechanism of action of Ethyl 6-chloro-2-methyl-5-nitronicotinate and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups contribute to the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Ethyl 6-chloro-2-methyl-5-nitronicotinate can be compared with other similar compounds, such as:
Ethyl 6-chloro-5-nitronicotinate: Lacks the methyl group at the 2nd position, which may affect its reactivity and biological activity.
Methyl 6-chloro-5-nitronicotinate: Has a methyl ester group instead of an ethyl ester, which can influence its solubility and pharmacokinetic properties.
6-chloro-2-methyl-5-nitronicotinic acid: The free acid form, which may have different solubility and reactivity compared to the ester derivatives.
属性
分子式 |
C9H9ClN2O4 |
|---|---|
分子量 |
244.63 g/mol |
IUPAC 名称 |
ethyl 6-chloro-2-methyl-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C9H9ClN2O4/c1-3-16-9(13)6-4-7(12(14)15)8(10)11-5(6)2/h4H,3H2,1-2H3 |
InChI 键 |
UWTJGLWHYQBUCP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=C(N=C1C)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid](/img/structure/B13144285.png)
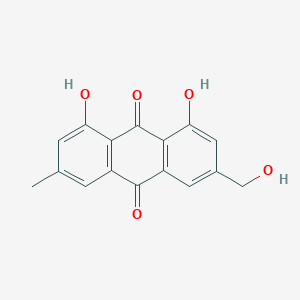

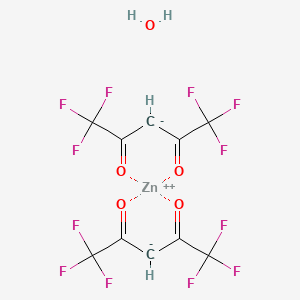
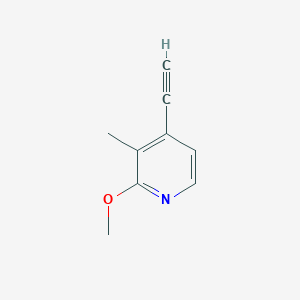
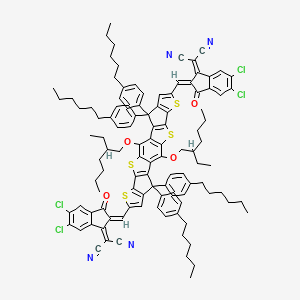
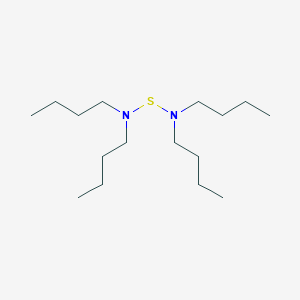
![3-Chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13144313.png)
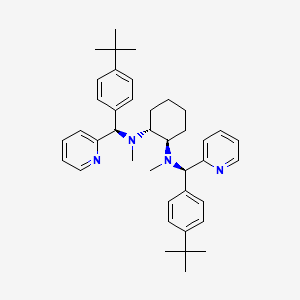
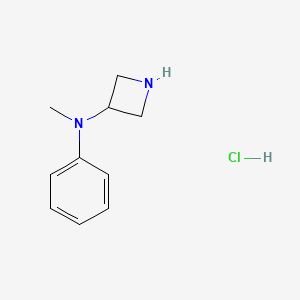
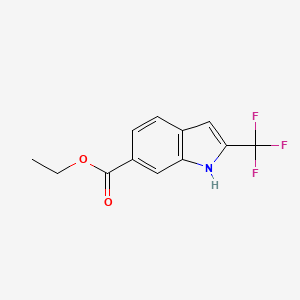
![(S)-Methyl 2-(N-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoate](/img/structure/B13144363.png)
